1-Benzoyl-4-(3-methoxybenzoyl)piperazine
Description
Significance of Piperazine-Based Scaffolds in Drug Discovery and Development
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug design. nih.govtandfonline.com This designation stems from its frequent appearance in the structure of numerous approved drugs and biologically active compounds across a wide range of therapeutic areas. nih.govresearchgate.netnih.gov The versatility of the piperazine moiety is a key reason for its widespread use in medicinal chemistry. nih.govbohrium.comnih.gov
Several key characteristics contribute to the significance of the piperazine scaffold:
Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be substituted, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa). tandfonline.com These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its oral bioavailability. nih.govbohrium.com The presence of the nitrogen atoms often enhances water solubility, a desirable trait for drug formulation and delivery. researchgate.netreddit.com
Chemical Reactivity and Synthetic Accessibility : The secondary amine nature of the nitrogen atoms makes the piperazine ring a versatile building block in chemical synthesis. tandfonline.com It readily participates in reactions to link different pharmacophores or to introduce substituents that are crucial for interaction with biological targets. tandfonline.comresearchgate.net This synthetic flexibility allows chemists to create large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.netbohrium.com
Structural Rigidity and Flexibility : The piperazine ring typically adopts a stable chair conformation, which provides a degree of structural rigidity that can be advantageous for specific receptor binding. nih.govbohrium.com This constrained conformation helps to reduce the entropic penalty upon binding, potentially leading to higher affinity. tandfonline.com
The piperazine ring is a core component in numerous blockbuster drugs, demonstrating its broad applicability and success in medicinal chemistry. bohrium.comresearchgate.net Its presence in drugs targeting various disorders, from cancer to central nervous system (CNS) conditions, underscores its importance as a foundational structure in the development of new therapeutic agents. nih.govresearchgate.net
| Examples of FDA-Approved Drugs Containing a Piperazine Scaffold | Therapeutic Area |
| Imatinib | Oncology |
| Sildenafil | Erectile Dysfunction |
| Ciprofloxacin | Antibacterial |
| Vortioxetine | Antidepressant nih.gov |
| Flunarizine | Vasodilator researchgate.net |
| Itraconazole | Antifungal researchgate.net |
| Prazosin | Antihypertensive researchgate.net |
| Avapritinib | Oncology (Kinase Inhibitor) nih.gov |
Overview of N,N'-Disubstituted Piperazine Derivatives in Contemporary Research
Research into N,N'-disubstituted piperazines is extensive and covers multiple therapeutic fields:
Central Nervous System (CNS) Applications : Many N,N'-disubstituted piperazine derivatives have been investigated for their effects on the CNS. They have been designed as ligands for various receptors, including serotonergic, dopaminergic, and adrenergic systems. nih.govwikipedia.org For example, derivatives have been explored for potential use in treating Alzheimer's disease, depression, and anxiety. researchgate.netmdpi.com
Anticancer Agents : The piperazine scaffold has been incorporated into numerous compounds designed as anticancer agents. nih.govmdpi.com Studies have shown that attaching different aromatic or heterocyclic moieties to the piperazine nitrogens can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed potent cell growth inhibitory activity. nih.govmdpi.com
Antimicrobial and Antimalarial Activity : Researchers have synthesized N,N'-disubstituted piperazine derivatives and evaluated their potential as antimicrobial, antifungal, and antimalarial agents. researchgate.netnih.govbenthamdirect.com The ability to modify substituents allows for the optimization of activity against specific pathogens. benthamdirect.com
Designer Drugs and Psychoactive Substances : The structural versatility of N,N'-disubstituted piperazines has also led to their emergence as designer drugs. researchgate.net Compounds like 1-benzylpiperazine (BZP) and its derivatives have been sold as recreational substances due to their stimulant effects. wikipedia.org
The synthesis of unsymmetrical N,N'-disubstituted piperazines typically involves a multi-step process. A common strategy is the mono-N-substitution of piperazine with a desired group, followed by the substitution of the second nitrogen atom with a different moiety. core.ac.uk For example, the synthesis of a related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, involves attaching a phenyl group to one nitrogen and a 4-bromobenzoyl group to the other. nih.gov Similarly, the synthesis of 1-Benzoyl-4-(3-methoxybenzoyl)piperazine would involve the sequential addition of benzoyl and 3-methoxybenzoyl groups to the piperazine core.
The table below illustrates the diversity of substituents found in various researched N,N'-disubstituted piperazine derivatives, highlighting the modular nature of this chemical class.
| Derivative Class | Substituent 1 (on N1) | Substituent 2 (on N4) | Area of Research |
| 1-Aroyl-4-Arylpiperazines | Benzoyl, 4-Bromobenzoyl nih.gov | 4-Nitrophenyl, Phenyl nih.gov | Anticancer, Antifungal nih.gov |
| 1-Benzhydryl-4-Aroylpiperazines | 4-Chlorobenzhydryl nih.govmdpi.com | Substituted Benzoyl nih.govmdpi.com | Anticancer nih.govmdpi.com |
| 1-Aryl-4-Alkyl/Benzylpiperazines | Phenyl, Trifluoromethylphenyl researchgate.net | Benzyl (B1604629), Methylbenzyl researchgate.netwikipedia.org | CNS, Designer Drugs researchgate.net |
| Indole-Piperazine Derivatives | Indole-2-carbonyl ankara.edu.tr | Substituted Phenyl ankara.edu.tr | Anti-inflammatory, Antioxidant ankara.edu.tr |
This extensive body of research demonstrates that the N,N'-disubstituted piperazine framework is a highly fruitful platform for the discovery of novel bioactive molecules. The specific compound, this compound, is a representative example of this class, embodying the structural principles that have made piperazine derivatives a cornerstone of modern medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
[4-(3-methoxybenzoyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-5-8-16(14-17)19(23)21-12-10-20(11-13-21)18(22)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBTYWKWJQTRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 4 3 Methoxybenzoyl Piperazine and Analogues
Strategic Approaches for the Synthesis of N,N'-Disubstituted Piperazine (B1678402) Compounds
The construction of N,N'-disubstituted piperazine frameworks can be achieved through several reliable synthetic routes. These methods offer flexibility in introducing a variety of substituents to the piperazine core.
Acylation Reactions via Benzoyl Chlorides
Acylation of the piperazine ring is a fundamental method for introducing benzoyl groups. This reaction typically involves the use of benzoyl chlorides as acylating agents. For instance, the synthesis of N-(3-methoxybenzoyl)-piperazine can be achieved by reacting benzylpiperazine with 3-methoxybenzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. The resulting 1-benzyl-4-(3-methoxybenzoyl)-piperazine can then be debenzylated to yield the desired product. prepchem.com
Similarly, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives are prepared by the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides in the presence of triethylamine. nih.gov The reaction of piperazine with benzoyl chloride has been reported to produce a high yield of the acylated product. echemi.com This method is widely applicable for the synthesis of various N-acylated piperazine derivatives. ambeed.com
The general procedure for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salts involves dissolving 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane, cooling the solution, and then adding triethylamine followed by the respective benzoyl chloride. The reaction mixture is stirred for several hours at room temperature. nih.gov
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| Benzylpiperazine | 3-Methoxybenzoyl chloride | Triethylamine, Methylene chloride | 1-Benzyl-4-(3-methoxybenzoyl)-piperazine | prepchem.com |
| 1-(4-Chlorobenzhydryl)piperazine | Benzoyl chlorides | Triethylamine, Methylene chloride | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | nih.gov |
| Piperazine | Benzoyl chloride | Triethylamine, Dichloromethane | N-Benzoylpiperazine | echemi.com |
Nucleophilic Substitution Reactions in Piperazine Functionalization
Nucleophilic substitution is a cornerstone of piperazine chemistry, allowing for the introduction of a wide range of substituents. The nitrogen atoms of the piperazine ring act as nucleophiles, attacking electrophilic centers. This approach is commonly used for N-alkylation using alkyl halides or sulfonates. nih.gov
For example, the synthesis of various 3-substituted piperazine derivatives involves nucleophilic substitution of a hydroxy group, which can sometimes lead to rearranged 1,4-diazepanes and piperazines as side products due to the formation of aziridinium (B1262131) ions. nih.gov The reaction of pentafluoropyridine (B1199360) with piperazine serves as another example, where piperazine acts as an efficient nucleophile, leading to the preferential substitution at the ortho and para positions of the pyridine (B92270) ring. researchgate.net
The synthesis of 1-(4-[18F]fluorophenyl)piperazine has been achieved through the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, demonstrating the utility of nucleophilic substitution in radiopharmaceutical synthesis. rsc.org
| Nucleophile | Electrophile | Product | Reference |
| Piperazine | Alkyl halides/sulfonates | N-Alkylpiperazines | nih.gov |
| Piperazine | Pentafluoropyridine | 4-Substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives | researchgate.net |
| 4-Fluoroaniline | N,O,O'-Tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine | 1-(4-Fluorophenyl)piperazine | rsc.org |
Reductive Amination in Piperazine Ring Construction
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely employed in the synthesis of N,N'-disubstituted piperazines. wm.eduthieme-connect.com This reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. thieme-connect.com Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). thieme-connect.comgoogle.com
This method has been successfully used to synthesize novel N,N'-disubstituted piperazines by reacting piperazine or N-diphenylmethylpiperazine with various aldehydes. wm.eduresearchgate.net For instance, the reaction of N-diphenylmethylpiperazine with 2-pyridinecarboxaldehyde (B72084) in the presence of trifluoroacetic acid and NaBH(OAc)3 yields 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine. researchgate.net Reductive amination can also be a key step in constructing the piperazine ring itself, for example, in the synthesis of 3-substituted piperazine-2-acetic acid esters from β-keto esters. nih.gov
A direct and scalable synthesis of a benzylpiperazine has been demonstrated using continuous-flow hydrogenation, which offers a greener alternative to traditional reducing agents. thieme-connect.com
| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |
| Piperazine/N-Diphenylmethylpiperazine | Aldehydes | NaBH(OAc)3 | N,N'-Disubstituted piperazines | wm.eduresearchgate.net |
| β-Keto ester | Ammonium acetate | Sodium cyanoborohydride | 2,3-Substituted 1,4-diamine (piperazine precursor) | nih.gov |
| Piperazine | Benzaldehyde | H2 (Continuous-flow) | Benzylpiperazine | thieme-connect.com |
Reduction of Carboxyamides for Piperazine Derivative Synthesis
The reduction of carboxyamides is another important strategy for the synthesis of N-alkyl piperazine derivatives. nih.gov This method involves the conversion of an amide functional group to an amine. For example, in the synthesis of Cariprazine, an N-alkylated piperazine derivative, an amide intermediate was selectively reduced using sodium borohydride (B1222165) and boron trifluoride etherate. nih.gov This approach provides an alternative to direct alkylation methods.
In a different context, the reduction of pyrazine-2-carboxamide to piperazine-2-carboxamide (B1304950) has been achieved through catalytic hydrogenation, highlighting the utility of reduction in modifying the piperazine core itself. researchgate.net
Preparation of Structural Analogues and Derivatives of 1-Benzoyl-4-(3-methoxybenzoyl)piperazine
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Modifications of Benzoyl and Methoxybenzoyl Moieties
Modifications of the benzoyl and methoxybenzoyl moieties can be achieved by utilizing a variety of substituted benzoic acids or benzoyl chlorides in the acylation step. A range of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with different substituted benzoyl chlorides. nih.gov
Similarly, a series of benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides have been prepared by coupling various benzoic or cinnamic acids with the corresponding piperazine or piperidine derivatives using coupling agents like EDC·HCl and HOBt. acs.orgnih.gov This approach allows for the introduction of diverse substituents on the aromatic rings, enabling a systematic investigation of their effects. For example, analogues with different substituents on the benzoyl ring, such as chloro or methoxy (B1213986) groups, have been synthesized and studied. nih.gov
| Piperazine/Piperidine Derivative | Acid/Acid Chloride | Coupling Agent | Product Class | Reference |
| 1-(4-Chlorobenzhydryl)piperazine | Substituted benzoyl chlorides | - | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | nih.gov |
| Piperazines/Piperidines | Benzoic/Cinnamic acids | EDC·HCl, HOBt | Benzoyl/Cinnamoyl piperazine/piperidine amides | acs.orgnih.gov |
Advanced Characterization and Spectroscopic Investigations of 1 Benzoyl 4 3 Methoxybenzoyl Piperazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail into the connectivity and spatial arrangement of atoms. For 1-Benzoyl-4-(3-methoxybenzoyl)piperazine, a combination of ¹H and ¹³C NMR studies is essential for a comprehensive structural assignment.
Proton (¹H) NMR Studies
Proton NMR spectroscopy of this compound is expected to reveal a complex pattern of signals due to the presence of two different benzoyl groups and the piperazine (B1678402) ring. The aromatic protons of the benzoyl and 3-methoxybenzoyl moieties will likely appear in the downfield region of the spectrum, typically between δ 6.8 and 7.5 ppm. The protons of the piperazine ring are anticipated to show broad or multiple signals in the range of δ 3.0 to 4.0 ppm, a characteristic feature of N-acylpiperazines resulting from restricted rotation around the amide C-N bonds. This restricted rotation can lead to the existence of different conformational isomers, or rotamers, which are often observable on the NMR timescale. The methoxy (B1213986) group protons are expected to present as a sharp singlet at approximately δ 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperazine CH₂ | 3.0 - 4.0 | m (broad) |
| Methoxy (OCH₃) | ~3.8 | s |
Note: The chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Studies
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbonyl carbons of the two benzoyl groups are expected to resonate at the downfield end of the spectrum, typically in the region of δ 168-173 ppm. The aromatic carbons will give rise to a series of signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The piperazine ring carbons are expected to appear in the range of δ 40-50 ppm. Similar to the ¹H NMR, the presence of rotamers can lead to a doubling of signals for the piperazine carbons and even for the carbons of the benzoyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperazine CH₂ | 40 - 50 |
| Methoxy (OCH₃) | ~55 |
| Aromatic C | 110 - 140 |
| Aromatic C-O (methoxy) | ~160 |
Note: The chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR Studies (if applicable to derivatives)
For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy would be an invaluable tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus, providing distinct signals for each unique fluorine atom in the molecule. The chemical shifts in ¹⁹F NMR can provide insights into the electronic effects of neighboring substituents.
Conformational Analysis via NMR Spectroscopy
The piperazine ring in 1,4-diacylpiperazines typically adopts a chair conformation. However, the presence of two bulky benzoyl groups introduces significant steric hindrance and restricts rotation around the amide C-N bonds. This phenomenon, known as amide bond isomerism, leads to the existence of cis and trans rotamers. Furthermore, the piperazine ring itself can undergo ring inversion.
Temperature-dependent NMR studies are a key method to investigate these dynamic processes. beilstein-journals.orgnih.gov At low temperatures, the interconversion between different conformers is slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventual coalescence into a single averaged signal at higher temperatures. By analyzing the coalescence temperature and the separation of the signals, it is possible to calculate the energy barriers for bond rotation and ring inversion. beilstein-journals.org For unsymmetrically substituted piperazines like this compound, the NMR spectra can be particularly complex due to the potential for multiple, distinct conformational states. nih.gov
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the key functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its constituent functional groups. The most prominent feature will be the strong C=O stretching vibrations of the two amide groups, which are expected to appear in the range of 1630-1660 cm⁻¹. The presence of two distinct benzoyl groups might lead to a broadened or split carbonyl peak. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring and the methoxy group will appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group is anticipated to give a strong band around 1250 cm⁻¹ and another in the 1020-1075 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible as a series of bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Amide C=O Stretch | 1630 - 1660 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a detailed structural fingerprint can be obtained. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of piperazine derivatives, combining the separation capabilities of GC with the detection power of MS. unodc.orgauburn.edu
For this compound (C₁₉H₂₀N₂O₃), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight. The subsequent fragmentation pattern is highly informative. Studies on related benzoylpiperazines and methoxybenzoylpiperazines reveal characteristic fragmentation pathways. researchgate.netnih.gov Cleavage of the piperazine ring is a common feature, often resulting in fragments with m/z values of 85, 69, and 56. researchgate.net
Furthermore, the fragmentation of the acyl groups attached to the piperazine nitrogens provides key structural information. The presence of a benzoyl group typically leads to a benzoyl cation fragment (C₆H₅CO⁺) at m/z 105. Similarly, the 3-methoxybenzoyl moiety would generate a methoxybenzoyl cation (CH₃OC₆H₄CO⁺) at m/z 135. Research on regioisomeric methoxybenzoylpiperazines has also identified a unique major fragment ion at m/z 152. nih.gov The analysis of these characteristic fragments allows for the unambiguous identification of the substituents on the piperazine core.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [CH₃OC₆H₄CO]⁺ | 135 | Methoxybenzoyl cation |
| [C₄H₉N₂]⁺ | 85 | Piperazine ring fragment |
| [C₃H₅N₂]⁺ | 69 | Piperazine ring fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details.
While specific crystallographic data for this compound were not found in the reviewed literature, extensive studies on closely related N,N'-disubstituted piperazine derivatives provide a strong basis for predicting its solid-state structure. wm.eduresearchgate.netbeilstein-journals.orgnih.gov A consistent and fundamental finding across numerous analyses of such compounds is that the central piperazine ring adopts a stable chair conformation. nih.govwikipedia.orgresearchgate.net
Table 2: Crystallographic Data for Structurally Related Piperazine Derivatives
| Compound | Crystal System | Space Group | Piperazine Conformation | Reference |
|---|---|---|---|---|
| 1-Benzoyl-4-(4-nitrophenyl)piperazine (B4964941) | Orthorhombic | Pna2₁ | Chair | nih.gov |
| 1-(4-Bromo-benzoyl)-4-phenyl-piperazine | Monoclinic | P2₁ | Chair | nih.gov |
| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | Chair | beilstein-journals.org |
| 1-Benzenesulfonyl-4-benzhydryl-piperazine | Monoclinic | P2₁/c | Chair | researchgate.net |
Chromatographic Techniques for Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used chromatographic technique for assessing the purity of a compound, monitoring the progress of a chemical reaction, and identifying substances. nih.gov The principle of separation involves a solid stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, and a liquid mobile phase (solvent system).
For the purity assessment of this compound, a sample solution would be spotted onto a TLC plate, which is then placed in a sealed chamber containing a specific solvent system. As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of the main compound from any impurities or starting materials.
The choice of the mobile phase is critical for achieving effective separation. A variety of solvent systems have been successfully employed for the analysis of piperazine derivatives. unodc.orgnih.govresearchgate.net The selection often involves scouting with different solvent mixtures to find the optimal polarity and selectivity. biotage.com After development, the separated spots are visualized, commonly under UV light (if the compounds are UV-active) or by using staining agents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Table 3: Example TLC Solvent Systems for Piperazine Derivative Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |
|---|---|---|---|
| Silica Gel 60 F254 | Butanol : Acetic Acid : Water | Separation of a piperazine derivative and its decomposition products | nih.gov |
| Silica Gel | Hexane : Ethanol : Acetone : Glacial Acetic Acid (7:3:0.7:0.5) | Separation of a mixture of piperazine derivatives | researchgate.net |
| C18-modified Silica | Methanol : TRIS buffer : Acetic Acid | Lipophilicity studies of piperazine derivatives | researchgate.net |
Preclinical Pharmacological and Biological Activity Investigations of 1 Benzoyl 4 3 Methoxybenzoyl Piperazine and Derivatives
In Vitro Assays for Biological Activity Profiling
Enzyme Inhibition Studies (e.g., Tyrosinase, Acetylcholinesterase)
Derivatives of benzoyl piperazine (B1678402) have been evaluated for their ability to inhibit key enzymes implicated in disease, such as tyrosinase and acetylcholinesterase.
Tyrosinase Inhibition: Tyrosinase is a crucial copper-containing enzyme that regulates melanin (B1238610) production, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov A study on a set of piperazine/piperidine (B6355638) amides of benzoic and cinnamic acid derivatives identified potent tyrosinase inhibitors. nih.govresearchgate.net For instance, compound 5b (structure not fully specified in the provided text) showed a pIC50 of 4.99 in the monophenolase assay. nih.gov Molecular docking studies suggest that substituents on the piperazine derivatives, such as a benzyl (B1604629) group, can form important interactions within the enzyme's active site, explaining their inhibitory potency. nih.govresearchgate.net These findings indicate that the activity is dependent on competition with the enzyme's substrates rather than on antiradical activity. nih.gov
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to increase acetylcholine (B1216132) levels in the brain. researchgate.net A study of novel benzoxazine-arylpiperazine derivatives explored their potential as human acetylcholinesterase (hAChE) inhibitors. The most active compounds from this series demonstrated effective, non-competitive inhibition profiles, with Ki values around 20 µM. Docking studies suggested that these compounds bind to the enzyme in a mode similar to the approved drug donepezil. researchgate.net
Receptor Binding Affinity Studies (e.g., Serotonin (B10506), σ-receptors)
The piperazine moiety is a common feature in ligands designed for central nervous system (CNS) targets, including serotonin and sigma (σ) receptors, which are involved in various neuropsychiatric conditions. nih.gov
Serotonin (5-HT) Receptors: Arylpiperazine derivatives have shown significant affinity for various serotonin receptor subtypes. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com Other studies on 1,3,5-triazine-methylpiperazine derivatives also reported high affinity for the 5-HT6 receptor, with one thymol (B1683141) derivative showing a Ki of 11 nM, alongside significant selectivity over 5-HT1A, 5-HT2A, and dopaminergic D2L receptors. researchgate.net The benzotriazole (B28993) moiety in certain 4-alkyl-1-(o-methoxyphenyl)piperazines has been shown to contribute to affinity for both 5-HT1A and 5-HT2 receptors. nih.gov
Sigma (σ) Receptors: Sigma receptors, particularly the σ1 subtype, are implicated in a range of CNS diseases, including schizophrenia and Alzheimer's disease. nih.gov A series of disubstituted 1,4-piperazines were synthesized and tested for their affinity to sigma receptors. One derivative, 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine , demonstrated high and selective affinity for the σ1 receptor, with a Ki value of 2.7 nM, compared to 103 nM for the σ2 receptor. This compound also showed significantly lower affinity for serotonin and dopamine (B1211576) receptors, highlighting its selectivity. nih.gov
| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM |
| 1,3,5-Triazine-methylpiperazine derivative | 5-HT6 | 11 nM |
| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | σ1 | 2.7 nM |
| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | σ2 | 103 nM |
Antimicrobial Efficacy Evaluations in Microbial Strains
The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents, and piperazine-based compounds have shown promise in this area. researchgate.netresearchgate.net A variety of piperazine derivatives have been synthesized and tested against pathogenic bacteria and fungi. nih.govijcmas.com
Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ijcmas.commdpi.com For example, a series of novel piperazine derivatives were screened against several ATCC bacterial strains, with compounds like RL-308 showing potent bactericidal activity. RL-308 displayed a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Shigella flexneri and 4 µg/mL against S. aureus. ijcmas.com Another study on trimethoxyphenyl piperazine derivatives reported that compounds 3d, 3e, and 3f possessed good antifungal activity, while others in the series showed moderate antibacterial activity. researchgate.net The mechanism of action for some piperazine-based antimicrobial polymers involves electrostatic interaction with the negatively charged microbial cell wall, leading to cell lysis and death. nih.gov
| Compound/Derivative | Microorganism | Activity (MIC) |
|---|---|---|
| RL-308 | Shigella flexneri | 2 µg/mL |
| RL-308 | S. aureus | 4 µg/mL |
| RL-308 | MRSA | 16 µg/mL |
| RL-328 | Various pathogens | 128 µg/mL |
Anticancer Activity in Cell Lines (e.g., Cytotoxicity, Cell Cycle Arrest, Microtubule Dynamics Modulation)
The piperazine core is found in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth. mdpi.comnih.gov
Cytotoxicity: A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a panel of cancer cell lines, including those from the liver, breast, colon, and gastric cancers. mdpi.com Similarly, substituted benzofuran (B130515) piperazines were evaluated for their ability to inhibit cell proliferation in six different murine and human cancer cell lines, with lead compounds showing good anticancer efficacy. nih.gov
Cell Cycle Arrest and Microtubule Dynamics Modulation: A key mechanism for the anticancer effect of some piperazine derivatives is the disruption of microtubule function, which is critical for cell division. nih.gov A piperazine-based compound, AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone), was identified as a potent inducer of mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov This compound was found to slow tubulin polymerization, leading to G2/M cell cycle arrest. nih.govmdpi.com In silico molecular docking suggested that AK301 binds to the colchicine-binding domain on β-tubulin. nih.gov
| Compound/Derivative | Cell Line | Activity/Effect | Potency (ED50/IC50) |
|---|---|---|---|
| AK301 | HT29 (Colon Cancer) | G2/M Arrest | ~115 nM |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Various (Liver, Breast, Colon, etc.) | Cytotoxicity | Not specified |
| Substituted benzofuran piperazines | Various (Murine, Human) | Proliferation Inhibition | Not specified |
Mechanistic Elucidation of Biological Actions
Modulation of Cellular Pathways (e.g., Microtubule Dynamics, IL-6/Nrf2 Loop)
Understanding the molecular mechanisms underlying the biological effects of 1-benzoyl-4-(3-methoxybenzoyl)piperazine derivatives is crucial for their development as therapeutic agents. Research has primarily focused on their impact on microtubule dynamics.
Modulation of Microtubule Dynamics: Microtubules are dynamic polymers essential for mitosis, and their disruption is a proven strategy in cancer therapy. nih.gov Several piperazine-based compounds have been shown to act as microtubule-targeting agents. nih.gov The compound AK301, for example, functions by inhibiting tubulin polymerization. nih.gov This suppression of microtubule dynamics leads to a mitotic block, triggering cell cycle arrest at the G2/M phase and ultimately inducing apoptosis. nih.govnih.gov Cells arrested by AK301 displayed multiple microtubule organizing centers. nih.gov Similarly, a class of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART compounds) were shown to bind to the colchicine (B1669291) site on tubulin, inhibit its polymerization, and arrest cancer cells in the G2/M phase, demonstrating the potential of the methoxybenzoyl moiety in targeting microtubule pathways. researchgate.net
Interaction with Specific Biomolecular Targets (e.g., DNA-Topoisomerase II Complex, Bacterial Enzymes)
The therapeutic potential of chemical compounds is often rooted in their ability to interact with specific biomolecular targets, thereby modulating their function. For derivatives of this compound, research has focused on targets crucial for the survival of cancer cells and pathogenic bacteria, such as the DNA-topoisomerase II complex and various bacterial enzymes.
DNA-Topoisomerase II Complex:
DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication and transcription. nih.gov Small molecules that target these enzymes are broadly classified into two categories: inhibitors, which block the catalytic function of the enzyme, and poisons, which stabilize the temporary complex formed between the topoisomerase and DNA, leading to permanent DNA strand breaks and subsequent cell death. nih.govoncohemakey.comunl.edu
Many anticancer drugs, such as doxorubicin, function by poisoning topoisomerase II (Topo II). nih.gov Molecular modeling and docking studies on compounds structurally related to the benzoylpiperazine scaffold have provided insights into their potential mechanism of action. These studies predict that such molecules can bind to the DNA-Topo II complex. nih.gov The planar aromatic systems, like the benzoyl groups, are hypothesized to insert between DNA base pairs (intercalation), while other parts of the molecule, such as the piperazine ring, may form interactions with key amino acid residues in the enzyme's binding pocket. nih.govnih.gov This dual interaction stabilizes the DNA-enzyme complex, prevents the re-ligation of the DNA strands, and ultimately triggers apoptosis in cancer cells. unl.edunih.gov
Bacterial Enzymes:
The unique biochemistry of bacteria presents opportunities to develop targeted antimicrobial agents. Enzymes essential for bacterial survival but absent in humans are prime targets for new antibiotics. Research into related chemical structures suggests that benzoyl and piperazine moieties can be effective inhibitors of such enzymes.
One such target is bacterial RNA polymerase (RNAP) , the core enzyme responsible for transcription. Inhibiting the interaction between the RNAP core and its sigma (σ) factor is a validated strategy to halt bacterial growth. nih.gov Studies on benzoyl benzoic acid derivatives have shown they can mimic the sigma factor, binding to its site on the RNAP and thereby inhibiting the formation of the functional holoenzyme. nih.gov Another critical target is enoyl-ACP reductase (InhA) , an enzyme vital for the synthesis of mycolic acids in the cell wall of bacteria like Mycobacterium tuberculosis. mdpi.com Docking analyses performed on piperazine derivatives conjugated with other heterocyclic systems have shown strong binding affinities within the active site of this enzyme, suggesting a potential mechanism for their antibacterial activity. mdpi.com
Preclinical Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions via In Silico Assessment
Before a compound can advance to clinical trials, its pharmacokinetic profile must be thoroughly evaluated. In silico (computational) methods are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. biointerfaceresearch.com These predictions help to identify candidates with favorable profiles and flag potential liabilities, saving significant time and resources. biointerfaceresearch.comnih.gov
In Silico ADMET Predictions
For novel compounds like this compound and its derivatives, in silico tools are used to estimate a range of pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties. Studies on analogous benzoylpiperazine and related heterocyclic structures consistently evaluate several key ADMET properties. nih.govrsc.orgjaptronline.com
Absorption: This includes predictions for gastrointestinal (GI) absorption, which is crucial for oral drug delivery. Many piperazine derivatives are predicted to have high GI absorption. mdpi.com Skin permeability is another important parameter.
Distribution: Key metrics include the ability to cross the blood-brain barrier (BBB) and binding to plasma proteins.
Metabolism: Predictions often focus on the likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are central to drug metabolism.
Excretion: This is often related to the molecule's water solubility.
Toxicity: Computational models can predict potential risks such as mutagenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.
The table below summarizes typical in silico ADMET predictions for compounds containing the benzoylpiperazine scaffold, based on data from related series of molecules.
| ADMET Parameter | Predicted Property/Outcome for Benzoylpiperazine Derivatives |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeation | Predicted as non-permeant |
| P-glycoprotein (P-gp) Substrate | Generally predicted as non-substrate |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Log Kp (Skin Permeability) | Low (e.g., -6.0 to -7.0 cm/s) |
| hERG Inhibition | Low risk |
| Ames Toxicity (Mutagenicity) | No |
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be considered a potential drug, particularly an orally active one. mdpi.com This assessment is often guided by a set of rules derived from the analysis of successful drugs. nih.govbiointerfaceresearch.com
Several rule-based filters are commonly applied:
Lipinski's Rule of Five: A widely used rule that states a compound is more likely to be orally bioavailable if it has: a molecular weight (MW) ≤ 500, a logP (octanol-water partition coefficient) ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.govmdpi.com
Ghose Filter: Defines a preferred range for properties like MW (160-480), logP (-0.4 to 5.6), and total atoms (20-70). mdpi.com
Veber's Rule: Emphasizes that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. nih.gov
Egan's Rule: Focuses on logP and TPSA for predicting intestinal absorption. mdpi.com
Muegge's Rule: Provides another set of structural property ranges for drug-likeness. mdpi.com
Computational analyses of various libraries of benzoylpiperazine derivatives have shown that these compounds generally exhibit favorable drug-like properties, typically with zero or only one violation of Lipinski's rule. nih.gov They also tend to be free of Pan Assay Interference Compounds (PAINS) alerts, which are chemical structures known to cause non-specific activity in biological assays. nih.govbiointerfaceresearch.com
The following table presents a typical drug-likeness profile for a compound in the benzoylpiperazine class.
| Parameter | Typical Value for Benzoylpiperazine Derivatives | Lipinski's Rule |
|---|---|---|
| Molecular Weight (g/mol) | 300 - 500 | ≤ 500 |
| LogP | 2.5 - 4.5 | ≤ 5 |
| Hydrogen Bond Donors | 0 - 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 - 5 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 40 - 70 Ų | (Veber: ≤ 140) |
| Number of Rotatable Bonds | 4 - 8 | (Veber: ≤ 10) |
| Violations of Lipinski's Rule | 0 | (≤ 1 is acceptable) |
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational chemistry and molecular modeling applications for the compound This compound that aligns with the detailed outline requested.
Studies providing specific data on molecular docking simulations (including binding mode prediction and interaction energy analysis) or quantum chemical calculations (such as Density Functional Theory, Molecular Electrostatic Potential mapping, and Frontier Molecular Orbital analysis) for this exact molecule could not be located.
While extensive research exists on the computational analysis of other piperazine derivatives and related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of this broader information. Generating the requested article with the required detailed research findings and data tables is not possible without specific studies on this compound.
Computational Chemistry and Molecular Modeling Applications for 1 Benzoyl 4 3 Methoxybenzoyl Piperazine
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov For 1-Benzoyl-4-(3-methoxybenzoyl)piperazine, MD simulations can provide critical information regarding its conformational flexibility and the stability of its interactions with a potential biological target, such as a receptor or enzyme.
The conformational landscape of a molecule dictates its ability to bind to a specific target. This compound, with its rotatable bonds, can adopt a multitude of conformations. MD simulations can sample these conformations, identifying the most energetically favorable and biologically relevant shapes. This understanding is crucial for rational drug design, as it allows researchers to predict how the molecule will present itself to its binding partner.
Furthermore, when the structure of the target protein is known, MD simulations can be employed to model the protein-ligand complex. By simulating the dynamic behavior of this complex over a period of nanoseconds or even microseconds, researchers can assess the stability of the binding. nih.govnih.gov Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability of the complex and the flexibility of its components. A stable binding interaction, characterized by minimal fluctuations in the ligand's position within the binding pocket, is often indicative of a potent therapeutic agent.
For instance, in studies of other piperazine (B1678402) derivatives, MD simulations have been used to elucidate the key amino acid residues involved in binding and to understand the role of specific functional groups in maintaining a stable interaction. sciprofiles.comresearchgate.net These simulations can reveal the intricate network of hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the binding event. Such detailed knowledge of the binding mode of this compound would be invaluable for its further development.
Table 1: Key Parameters in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance for this compound |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Longer simulation times provide a more thorough sampling of conformational space and a more reliable assessment of binding stability. |
| Force Field | A set of mathematical functions and parameters that describe the potential energy of a system of particles. | The choice of force field is critical for accurately modeling the interactions of this compound and its target. |
| Solvent Model | A representation of the solvent (usually water) in the simulation. | An explicit solvent model provides a more realistic environment for studying the binding of the compound. |
| Temperature and Pressure | The thermodynamic conditions under which the simulation is run. | These are typically set to physiological conditions to mimic the biological environment. |
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach can be broadly categorized into ligand-based and structure-based virtual screening. If the three-dimensional structure of the target for this compound is known, structure-based virtual screening can be employed. This involves docking a large number of compounds into the binding site of the target and scoring their potential interactions.
Conversely, if the structure of the target is unknown, but other active molecules are known, ligand-based virtual screening can be performed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A model, or pharmacophore, can be built based on the known active compounds, and this model is then used to search for other molecules with similar features.
Following the identification of promising hits from virtual screening, the design of a virtual library of novel analogues of this compound can be undertaken. This involves systematically modifying the structure of the parent compound to explore the chemical space around it. For example, different substituents could be added to the benzoyl or methoxybenzoyl rings, or the piperazine core could be altered.
The goal of virtual library design is to identify modifications that could enhance the compound's potency, selectivity, or pharmacokinetic properties. Computational tools can be used to predict the properties of these virtual analogues, allowing researchers to prioritize the synthesis of the most promising candidates. This approach significantly reduces the time and cost associated with traditional medicinal chemistry, where large numbers of compounds are synthesized and tested in the laboratory. Studies on other heterocyclic compounds have demonstrated the power of in silico screening and virtual library design in identifying novel and potent inhibitors for various therapeutic targets. mdpi.comnih.gov
Table 2: Steps in Virtual Library Design for Analogues of this compound
| Step | Description | Computational Tools Used |
| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point. | Molecular modeling software |
| 2. Enumeration of Substituents | A diverse set of chemical groups are selected to be attached to various points on the scaffold. | Chemical database and library enumeration tools |
| 3. Generation of Virtual Library | The selected substituents are systematically combined with the scaffold to create a large library of virtual compounds. | Automated library generation software |
| 4. Property Prediction | The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of each virtual compound are predicted. | QSAR models, ADMET prediction software |
| 5. Filtering and Prioritization | The virtual library is filtered based on desired properties, and the most promising candidates are selected for further study or synthesis. | Data analysis and visualization tools |
Future Directions and Research Perspectives for 1 Benzoyl 4 3 Methoxybenzoyl Piperazine Research
Exploration of Novel Synthetic Routes and Process Optimization
The advancement of research into 1-Benzoyl-4-(3-methoxybenzoyl)piperazine is contingent upon the development of efficient and scalable synthetic methodologies. While classical approaches involving the acylation of piperazine (B1678402) are foundational, future efforts will likely focus on innovative strategies that offer improved yields, purity, and cost-effectiveness.
Key areas for exploration include:
Advanced Coupling Reagents: Traditional methods often employ coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with catalysts such as 1-Hydroxybenzotriazole (HOBt). nih.gov Future research could investigate the use of newer, more efficient coupling reagents to facilitate the amide bond formation, potentially reducing reaction times and improving yields.
Flow Chemistry: The implementation of continuous flow synthesis presents a significant opportunity for process optimization. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher consistency, safety, and scalability compared to batch processes.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates for the acylation of piperazines, offering a rapid and energy-efficient alternative to conventional heating methods.
Catalytic Approaches: Investigating novel catalytic systems, including enzyme-catalyzed reactions, could provide highly selective and environmentally friendly synthetic routes. Biocatalysis, for instance, could enable enantioselective syntheses of chiral analogues.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Advanced Coupling Reagents | Higher yields, reduced byproducts, milder reaction conditions. | Screening of novel phosphonium- and uranium-based coupling agents. |
| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Development of optimized reactor setups and reaction conditions for continuous production. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Optimization of solvent systems and microwave parameters to maximize yield and purity. |
| Catalytic Methods | High selectivity, greener chemistry, potential for asymmetric synthesis. | Discovery of novel organocatalysts or biocatalysts for the acylation steps. |
Process optimization will also involve developing purification techniques that are both effective and scalable. The use of techniques like supercritical fluid chromatography (SFC) could offer advantages over traditional column chromatography for purifying the final compound and its analogues. nih.gov
Development of Advanced SAR and QSAR Models for Predictive Design
To accelerate the discovery of analogues with improved biological activity, the development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is essential. These computational models can help predict the biological activity of novel compounds before their synthesis, saving significant time and resources.
Future research in this area should focus on:
Comprehensive Analogue Libraries: Synthesizing a diverse library of analogues by systematically modifying the benzoyl and 3-methoxybenzoyl rings of this compound is the first step. Modifications could include varying the position and nature of substituents (e.g., electron-donating vs. electron-withdrawing groups) on both aromatic rings.
High-Throughput Screening: The generated library of compounds would then be subjected to high-throughput screening against a panel of biological targets to generate the necessary data for SAR and QSAR studies.
Computational Modeling: Advanced computational techniques, such as 3D-QSAR and molecular docking, can be employed to build predictive models. These models will help elucidate the key structural features required for potent biological activity and selectivity. nih.gov For example, docking studies could reveal critical interactions between the compound and the active site of a target protein, guiding the design of new analogues with enhanced binding affinity. nih.gov
Table 2: Focus Areas for SAR and QSAR Studies
| Structural Region | Potential Modifications | Desired Outcome |
|---|---|---|
| Benzoyl Ring | Introduction of halogens, alkyl, alkoxy, or nitro groups at various positions. | Determine electronic and steric effects on activity. |
| 3-Methoxybenzoyl Ring | Shifting the methoxy (B1213986) group to other positions (ortho, para); replacement with other substituents. | Understand the role of the methoxy group in target binding. |
| Piperazine Core | Introduction of conformational constraints or substitution. | Evaluate the importance of the piperazine scaffold's flexibility and basicity. |
These predictive models will be instrumental in rationally designing the next generation of compounds, moving beyond trial-and-error synthesis to a more targeted approach.
Identification of New Biological Targets and Mechanisms of Action
The piperazine scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anticancer, antipsychotic, and antihistaminic effects. nih.govrsc.orgwikipedia.org A critical future direction is to identify the specific biological targets of this compound and elucidate its mechanism of action.
Potential research avenues include:
Target-Based Screening: Screening the compound against a broad array of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes like tyrosinase, could reveal novel activities. nih.govnih.gov Piperazine derivatives have shown affinity for sigma-1 (σ1) receptors, which are implicated in various central nervous system (CNS) disorders. nih.gov
Phenotypic Screening: Utilizing cell-based phenotypic screens can help identify the compound's effect on cellular processes, such as cell proliferation, apoptosis, or signal transduction, without a priori knowledge of the specific target. nih.govresearchgate.net This approach can uncover unexpected therapeutic applications.
Mechanism of Action Studies: Once a biological effect is observed, detailed mechanistic studies will be necessary. This could involve techniques like affinity chromatography to isolate binding partners, genetic knockdown or knockout studies to validate targets, and biochemical assays to understand how the compound modulates the target's function. For instance, if the compound shows anticancer activity, studies could investigate if it acts as a tubulin polymerization inhibitor, a mechanism common to other complex benzoyl derivatives. nih.govnih.gov
The identification of novel targets will not only clarify the therapeutic potential of this compound but also open up new avenues for drug development.
Design and Synthesis of Next-Generation Analogues for Enhanced Potency and Selectivity
Building upon the insights gained from SAR, QSAR, and target identification studies, the ultimate goal is to design and synthesize next-generation analogues with superior pharmacological profiles. The focus will be on enhancing potency against the desired target while improving selectivity over off-target molecules to minimize potential side effects.
Key strategies for designing advanced analogues include:
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) and biological activity. For example, the methoxy group could be replaced with other hydrogen bond acceptors, or the benzoyl carbonyl group could be replaced with other linkers. nih.gov
Structure-Based Drug Design: If the 3D structure of the biological target is known, structure-based design techniques can be used to design analogues that fit optimally into the binding site, maximizing potency.
Hybrid Molecule Design: It may be possible to create hybrid molecules by linking the this compound scaffold to other known pharmacophores to achieve multi-target activity, which can be beneficial for complex diseases like cancer or neurodegenerative disorders. mdpi.com
The synthesis of these new analogues will leverage the optimized synthetic routes developed in the earlier stages of research. Each new compound will require thorough characterization and biological evaluation to assess its potency, selectivity, and drug-like properties, creating an iterative cycle of design, synthesis, and testing to drive the discovery of new therapeutic agents.
Q & A
Q. What are the key considerations for synthesizing 1-benzoyl-4-(3-methoxybenzoyl)piperazine?
A robust synthesis requires optimizing solvent systems (e.g., ethanol/methanol), catalysts (e.g., palladium on carbon), and reaction conditions (reflux temperature, 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields. Reaction monitoring by TLC (1:2 hexane/ethyl acetate) is critical for intermediate validation .
Q. How is structural characterization performed for this compound?
Q. What in vitro assays are suitable for initial pharmacological screening?
- Cytotoxicity assays : Use MTT or resazurin-based methods (IC₅₀ determination in cancer cell lines).
- Molecular docking : Screen against serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina to predict binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy?
Q. What advanced techniques elucidate receptor-binding mechanisms?
- Radioligand displacement assays : Quantify affinity (Kᵢ) using ³H-labeled ligands.
- Computational dynamics : Perform MD simulations (e.g., GROMACS) to study binding pocket interactions.
- X-ray crystallography : Resolve co-crystal structures with target receptors .
Q. How do oxidative degradation pathways impact stability?
- HPLC-MS : Track degradation products under accelerated oxidative conditions (H₂O₂/light exposure).
- DFT calculations : Predict reactive sites (e.g., methoxybenzoyl group susceptibility to ROS) .
Q. What strategies balance toxicity and activity in structural analogs?
- SAR studies : Modify substituents (e.g., replace benzoyl with acetyl groups) to reduce hepatotoxicity.
- Inclusion complexes : Use cyclodextrins to enhance solubility and mitigate cytotoxicity .
Methodological Insights
Q. Which analytical methods differentiate stereoisomers or positional analogs?
Q. How are synergistic effects with co-agents studied?
- Factorial design experiments : Vary concentrations of piperazine derivatives and adjuvants (e.g., K₂CO₃ in CO₂ capture).
- Isobologram analysis : Quantify synergy in pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
